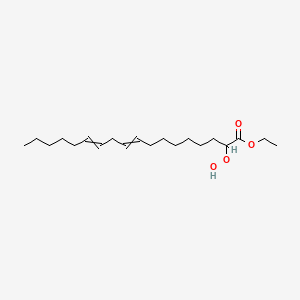
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate is a chemical compound that belongs to the class of hydroperoxides It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the hydroperoxidation of ethyl linoleate. The reaction typically involves the use of perhydroxyl radicals (HOO’) to initiate lipid peroxidation. The process can be carried out chemically using potassium superoxide (KO2) or enzymatically using xanthine oxidase .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroperoxidation of ethyl linoleate. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled reaction environments to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or other functional groups.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as transition metal complexes and enzymes.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and other oxygenated derivatives
Applications De Recherche Scientifique
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It is used to investigate the role of hydroperoxides in cellular signaling and oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroperoxyoctadeca-9,12-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation and other oxidative processes. The molecular targets and pathways involved include cellular membranes, enzymes, and signaling molecules .
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be compared with other similar compounds, such as:
13-Hydroperoxyoctadeca-9,11-dienoic acid (13-LOOH): Another hydroperoxide derived from linoleic acid, used in similar research applications.
8®-Hydroperoxyoctadeca-9,12-dienoate (8®-HPODE): A hydroperoxide with similar structure and reactivity.
Propriétés
Numéro CAS |
64882-14-0 |
|---|---|
Formule moléculaire |
C20H36O4 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
ethyl 2-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24-22)20(21)23-4-2/h8-9,11-12,19,22H,3-7,10,13-18H2,1-2H3 |
Clé InChI |
PGJKKHMLMWNDJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


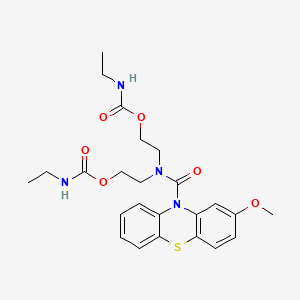

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
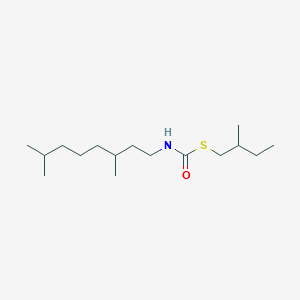
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
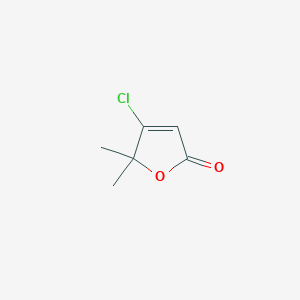

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
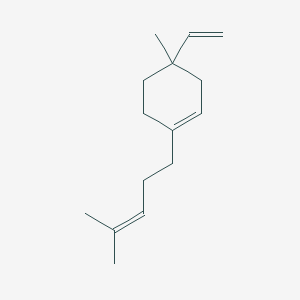
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
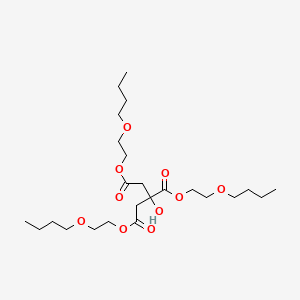

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)
